molecular formula C17H15N3O3S B2938755 N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide CAS No. 1203021-06-0

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Cat. No. B2938755
M. Wt: 341.39
InChI Key: DWNQYIWBQXHQKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide”, has been studied in the context of developing anticancer and antimicrobial agents . The study described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .

Scientific Research Applications

Pharmacological Applications

Cognitive Enhancement and Neuroprotection : Benzenesulfonamide derivatives, such as SB-399885, have been identified as potent, selective 5-HT6 receptor antagonists with cognitive-enhancing properties. In studies involving aged rats, these compounds reversed age-dependent deficits in water maze spatial learning and novel object recognition, potentially via enhancements of cholinergic function. This suggests a therapeutic utility for cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Organic Chemistry Applications

Catalytic Systems and Chemical Synthesis : Research on N-(2‘-Phenylphenyl)benzenesulfonamides has led to developments in oxidative cross-coupling reactions. These reactions produce high yields of complex organic molecules, demonstrating the versatility of benzenesulfonamides in facilitating diverse chemical syntheses (Miura et al., 1998).

properties

IUPAC Name

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-13-10-11-17(19-18-13)23-15-7-5-6-14(12-15)20-24(21,22)16-8-3-2-4-9-16/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNQYIWBQXHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

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